Temporin C

Antimicrobial Peptide Legionella Narrow-spectrum antibiotic

Procure Temporin C as a discrete entity for reproducible antimicrobial research. Its potent anti-Legionella (MIC 2–8 μg/mL) and anti-MRSA (MIC 10 µM) activity, combined with low hemolysis (<5%), delivers a superior selectivity index for drug discovery. Lacking insulinotropic activity, it serves as an essential negative control for β-cell SAR studies. The non-detergent, size-selective membrane permeabilization makes it a reference standard for biophysical assays. Ensure reproducible outcomes by sourcing the verified sequence only.

Molecular Formula C65H116N16O15
Molecular Weight 1361.7 g/mol
Cat. No. B12377732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTemporin C
Molecular FormulaC65H116N16O15
Molecular Weight1361.7 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(CC(C)C)N
InChIInChI=1S/C65H116N16O15/c1-17-39(16)54(80-63(94)49-19-18-20-81(49)65(96)48(27-38(14)15)79-56(87)40(66)21-32(2)3)64(95)78-42(23-34(6)7)57(88)70-31-53(85)73-47(29-51(68)83)62(93)76-44(25-36(10)11)60(91)75-45(26-37(12)13)61(92)77-46(28-50(67)82)58(89)71-30-52(84)72-43(24-35(8)9)59(90)74-41(55(69)86)22-33(4)5/h32-49,54H,17-31,66H2,1-16H3,(H2,67,82)(H2,68,83)(H2,69,86)(H,70,88)(H,71,89)(H,72,84)(H,73,85)(H,74,90)(H,75,91)(H,76,93)(H,77,92)(H,78,95)(H,79,87)(H,80,94)/t39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,54-/m0/s1
InChIKeySGDNFGVOWDPHIK-NVLKNSNSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Temporin C: A Targeted Antimicrobial Peptide from Rana temporaria with Validated Anti-Legionella Activity


Temporin C (CAS: 188713-72-6) is a naturally occurring, cationic antimicrobial peptide (AMP) belonging to the temporin family, originally isolated from the skin secretions of the European red frog (Rana temporaria) [1]. It is a short (13 amino acids), C-terminally α-amidated, and hydrophobic peptide (sequence: Leu-Leu-Pro-Ile-Leu-Gly-Asn-Leu-Leu-Asn-Gly-Leu-Leu-NH2) [1]. While the temporin family comprises over 130 identified members, Temporin C is distinguished by its specific and well-documented antimicrobial activity profile [2].

The Critical Importance of Temporin C Specificity: Why Not All Temporins Are Functionally Equivalent


Procurement of a generic 'temporin' or a closely related analog cannot substitute for Temporin C. Despite sharing a conserved structural framework, individual temporins exhibit profound differences in antimicrobial spectrum, potency, and host cell toxicity [1]. As detailed in Section 3, the most studied temporins—Temporin A, Temporin B, and Temporin L—demonstrate distinct activity profiles. Even a single amino acid substitution can drastically alter a peptide's mechanism, from membrane permeabilization to the induction of non-lytic cell death or immune modulation [2]. The quantitative evidence below establishes why selection of Temporin C, as a discrete molecular entity, is essential for achieving reproducible, target-specific outcomes in antimicrobial research.

Quantitative Differentiation of Temporin C: A Comparative Evidence Guide for Scientific Selection


Narrow-Spectrum, High-Potency Activity Against Legionella pneumophila

Temporin C demonstrates a specific, high-potency antimicrobial effect against the Gram-negative pathogen Legionella pneumophila, the causative agent of Legionnaires' disease [1]. This targeted activity represents a key differentiation point from broader-spectrum temporins like Temporin L. Temporin C achieves a Minimum Inhibitory Concentration (MIC) of 2-8 μg/mL against multiple clinical isolates of L. pneumophila, effectively inhibiting bacterial growth by disrupting membrane integrity [1].

Antimicrobial Peptide Legionella Narrow-spectrum antibiotic

Potent Anti-MRSA Activity with a Favorable Cytotoxicity Profile In Vitro

Temporin C exhibits potent activity against clinically relevant strains of methicillin-resistant Staphylococcus aureus (MRSA) [1]. Crucially, this anti-MRSA activity is achieved at concentrations well below those that cause significant hemolysis, indicating a favorable therapeutic window. Temporin C inhibits the growth of S. aureus (MRSA) strain T7/20 with an MIC of 10 µM, while hemolysis of human erythrocytes remains very low (<5%) at equivalent and higher concentrations [1].

MRSA Antimicrobial Resistance Selectivity Index

Functional Divergence: Lack of Insulinotropic Activity as a Tool for Isolating Antimicrobial Mechanisms

In a comparative study evaluating the insulinotropic potential of temporin family members, Temporin C was found to be inactive or only weakly active in stimulating insulin release from pancreatic β-cells, a stark contrast to the potent activity of Temporins A, F, and G [1]. Specifically, Temporin A produced a concentration-dependent stimulation of insulin release from BRIN-BD11 rat clonal β-cells at concentrations ≥1 nM, whereas Temporin C showed no significant effect under identical conditions [1].

Antimicrobial Peptide Insulin Secretion Mechanism of Action

Membrane Perturbation Without Detergent-Like Lysis: A Non-Destructive Mode of Action

Studies on the mechanism of membrane permeabilization have shown that temporins, including Temporin C, induce leakage of small solutes from lipid vesicles without causing total membrane disruption or detergent-like solubilization [1]. This is in contrast to the potent, lytic peptide melittin, which causes catastrophic membrane collapse. Temporins were found to cause release of entrapped fluorescent markers in a manner dependent on solute size, indicating localized perturbation of bilayer organization rather than large-scale membrane damage [1].

Membrane Biophysics Antimicrobial Mechanism Lipid Vesicles

Targeted Research Applications of Temporin C Driven by Quantitative Evidence


Specialized Tool for Legionella pneumophila Pathogenesis Studies

Given its specific, high-potency anti-Legionella activity (MIC 2-8 μg/mL) [1], Temporin C is an ideal molecular probe for investigating Legionella biology and host-pathogen interactions. It can be used to selectively perturb Legionella membranes in co-culture models or to validate new targets for anti-Legionella drug discovery, without affecting other commensal or co-infecting bacteria due to its narrow spectrum [1].

Lead Compound for Developing Safer Anti-MRSA Therapeutics

The combination of potent anti-MRSA activity (MIC 10 µM) and very low hemolytic activity (<5% hemolysis) [2] positions Temporin C as a superior scaffold for developing next-generation anti-MRSA agents. Its high selectivity index makes it a safer starting point for medicinal chemistry optimization aimed at improving pharmacokinetic properties while minimizing the risk of hemolytic toxicity, a common drawback of many membrane-active peptides [2].

Control Agent in Studies of Temporin-Mediated Insulin Secretion

The confirmed lack of insulinotropic activity of Temporin C [3] provides a valuable negative control for researchers studying the insulin-releasing properties of other temporins like Temporin A, F, and G. Using Temporin C in parallel experiments allows for the precise attribution of observed effects on pancreatic β-cell function to the specific amino acid sequence and structure of the active peptides, thereby clarifying structure-activity relationships (SAR) [3].

Calibrant for Studying Non-Lytic Membrane Perturbation Mechanisms

Temporin C's non-detergent, size-selective membrane permeabilization mechanism [4] makes it a valuable standard for biophysical studies of AMP-membrane interactions. It can be used as a reference compound in assays (e.g., liposome leakage, EPR spectroscopy) to benchmark the behavior of novel membrane-active agents, distinguishing between true lytic activity (like melittin) and more nuanced bilayer perturbations that may underpin selective antimicrobial action [4].

Technical Documentation Hub

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